molecular formula C7H4N4O4 B7693409 5-Azido-2-nitrobenzoic acid CAS No. 60117-34-2

5-Azido-2-nitrobenzoic acid

Cat. No.: B7693409
CAS No.: 60117-34-2
M. Wt: 208.13 g/mol
InChI Key: XVNIQNMKRQNEKR-UHFFFAOYSA-N
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Description

5-Azido-2-nitrobenzoic acid: is a chemical compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol . It is known for its use as a reagent in introducing photoaffinity labels in peptides and proteins . The compound is characterized by the presence of both azido and nitro functional groups attached to a benzoic acid core.

Mechanism of Action

The mechanism of action of 5-Azido-2-nitrobenzoic acid involves initial reaction coupling via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250-350 nm) via reactive nitrene . This bonding is rapid and non-specific .

Safety and Hazards

Users should avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided . Personal protective equipment should be worn and good industrial hygiene and safety practice should be followed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by azidation. The nitration process can be achieved using nitric acid or a mixture of nitric and sulfuric acids . The azidation step involves the substitution of a nitro group with an azido group, which can be facilitated by using sodium azide under appropriate conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Azido-2-nitrobenzoic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and make it particularly useful for photoaffinity labeling . The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-azido-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c8-10-9-4-1-2-6(11(14)15)5(3-4)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIQNMKRQNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408529
Record name 5-Azido-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60117-34-2
Record name NSC206134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206134
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Record name NSC137884
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Record name 5-Azido-2-nitrobenzoic acid
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Record name 5-Azido-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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